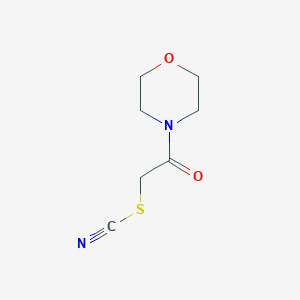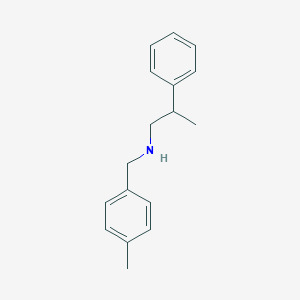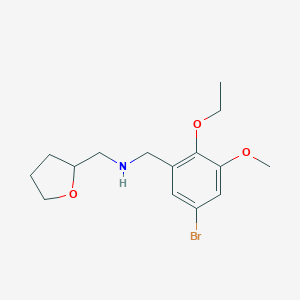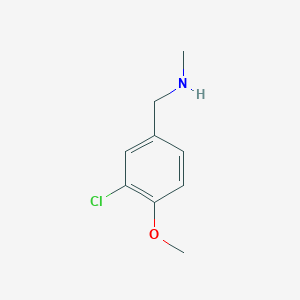
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, resulting in chromatin condensation and gene repression. Mocetinostat is a potential therapeutic agent for the treatment of various types of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.
Wirkmechanismus
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate works by inhibiting HDAC enzymes, resulting in increased acetylation of histone proteins. This leads to chromatin relaxation and increased gene expression. (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has also been shown to inhibit the activity of other proteins involved in cancer progression, such as heat shock protein 90 (HSP90).
Biochemical and Physiological Effects
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory effects, and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate is its specificity for HDAC enzymes, which reduces the risk of off-target effects. However, (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has a short half-life and is rapidly metabolized, which can limit its effectiveness in vivo. Additionally, (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been shown to have variable efficacy in different types of cancer, which may limit its clinical utility.
Zukünftige Richtungen
Future research on (2-Morpholin-4-yl-2-oxoethyl) thiocyanate could focus on improving its pharmacokinetic properties, such as increasing its half-life and reducing its toxicity. Additionally, further studies could investigate the use of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate in combination with other chemotherapeutic agents, as well as its potential use in other diseases beyond cancer. Finally, research could focus on identifying biomarkers that predict response to (2-Morpholin-4-yl-2-oxoethyl) thiocyanate, which could help personalize treatment for individual patients.
Synthesemethoden
The synthesis of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate involves a series of chemical reactions. The starting material is 2-(N-morpholino) ethylamine, which is reacted with thiophosgene to form 2-(N-morpholino)ethyl isothiocyanate. The isothiocyanate is then reacted with 2-oxoethylamine hydrochloride to form (2-Morpholin-4-yl-2-oxoethyl) thiocyanate. The final product is purified by recrystallization.
Eigenschaften
Produktname |
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate |
|---|---|
Molekularformel |
C7H10N2O2S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
(2-morpholin-4-yl-2-oxoethyl) thiocyanate |
InChI |
InChI=1S/C7H10N2O2S/c8-6-12-5-7(10)9-1-3-11-4-2-9/h1-5H2 |
InChI-Schlüssel |
XOJVCLOSGCWNCN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC#N |
Kanonische SMILES |
C1COCCN1C(=O)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)

![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)

![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)
![N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267817.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)

![2-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B267830.png)